3-Morpholin-4-yl-pyridine-2-carbonitrile
Description
3-Morpholin-4-yl-pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile (-CN) group at position 2 and a morpholine ring at position 2. The morpholine moiety, a six-membered saturated ring containing one oxygen and one nitrogen atom, enhances solubility due to its polarity and hydrogen-bonding capacity. Such structural features make this compound a candidate for pharmaceutical and materials science applications, particularly in kinase inhibition or as a building block in organic synthesis .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-morpholin-4-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c11-8-9-10(2-1-3-12-9)13-4-6-14-7-5-13/h1-3H,4-7H2 |
InChI Key |
CWZYJDJWQQMDCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(N=CC=C2)C#N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
3-Morpholin-4-yl-pyridine-2-carbonitrile has been identified as a promising candidate for the treatment of several neurodegenerative diseases and cognitive disorders. Its pharmacological activities include:
- Inhibition of Glycogen Synthase Kinase 3 (GSK3): This compound has demonstrated efficacy in inhibiting GSK3, which is implicated in Alzheimer's disease and other neurodegenerative disorders. The inhibition of this kinase can lead to neuroprotective effects and improved cognitive functions .
- Treatment of Cognitive Disorders: Research indicates that this compound can be utilized in the development of medications aimed at treating Alzheimer's disease, bipolar disorder, schizophrenia, and other cognitive impairments. Its ability to modulate pathways associated with these conditions makes it a valuable therapeutic agent .
Synthesis and Chemical Reactions
The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmacological agents. Notable applications include:
- Catalytic Cyanation: The synthesis of this compound can be achieved through a robust catalytic cyanation process using palladium catalysts. This method allows for the efficient production of the compound under mild conditions, enhancing its potential for large-scale manufacturing .
- Hybridization with Other Pharmacophores: The compound can be hybridized with other bioactive molecules, such as quinolines or piperidines, to create new derivatives with enhanced biological activity. This strategy aims to improve binding affinity and potency against specific biological targets .
Anticancer Properties
Recent studies have explored the potential anticancer properties of this compound derivatives. These compounds have shown promise as inhibitors for various kinases involved in cancer progression:
- PIM Kinase Inhibition: Certain derivatives have been designed to inhibit Proviral Integration Moloney (PIM) kinases, which play a role in tumorigenesis. Compounds derived from this compound exhibit low toxicity against normal cells while inducing apoptosis in cancer cell lines .
Case Study: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound revealed its potential to enhance cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory retention and reduced neuroinflammation markers, suggesting its therapeutic viability .
Case Study: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound exhibited a minimum inhibitory concentration against various cancer cell lines. These findings support the compound's role as a potential anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Treatment for cognitive disorders | Inhibits GSK3; potential for Alzheimer's therapy |
| Synthesis | Catalytic cyanation process | Efficient production under mild conditions |
| Anticancer Properties | PIM kinase inhibition | Induces apoptosis in cancer cell lines |
| Case Studies | Neuroprotective effects | Improved memory retention in animal models |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
A comparative analysis of structurally related pyridine and pyrimidine derivatives reveals key differences in electronic, steric, and physicochemical properties:
Table 1: Structural and Functional Comparison of 3-Morpholin-4-yl-pyridine-2-carbonitrile and Analogs
Electronic and Steric Effects
- Morpholine vs. Piperazine/Thiazole: Morpholine’s oxygen atom provides stronger hydrogen-bonding capacity compared to piperazine (e.g., in ), which may enhance solubility in polar solvents.
- Carbonitrile Position : In this compound, the -CN at position 2 directs electrophilic attacks to the 4-position of the pyridine ring. In contrast, analogs with -CN at positions 3 or 5 (e.g., ) exhibit altered regioselectivity in reactions .
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 2-chloro-3-cyanopyridine reacts with morpholine in the presence of a base such as potassium carbonate or triethylamine. The reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 80°C to 120°C. The base deprotonates morpholine, enhancing its nucleophilicity, while the solvent stabilizes the transition state.
Example Protocol (Adapted from Patent EP1613613):
Optimization Challenges
Side reactions, such as over-alkylation or hydrolysis of the nitrile group, necessitate careful control of reaction time and temperature. Patent WO2004091518 highlights the use of anhydrous conditions and molecular sieves to suppress hydrolysis.
Cyanation of Halogenated Pyridine Intermediates
An alternative approach involves introducing the nitrile group after installing the morpholine moiety. This two-step method is advantageous when starting from commercially available 3-morpholin-4-yl-pyridine derivatives.
Rosenmund-von Braun Reaction
A halogen atom at the 2-position of 3-morpholin-4-yl-pyridine undergoes cyanation using copper(I) cyanide (CuCN) in refluxing dimethylacetamide (DMAc). This method, though effective, requires stringent exclusion of moisture to prevent CuCN decomposition.
Data Table 1: Cyanation Reaction Parameters
Palladium-Catalyzed Cyanation
Modern methods employ palladium catalysts (e.g., Pd(PPh₃)₄) with zinc cyanide (Zn(CN)₂) as a safer cyanide source. This approach operates under milder conditions (80–100°C) and achieves higher yields (85–90%).
Multi-Step Synthesis from Pyridine Derivatives
Complex synthetic routes are employed when direct substitution or cyanation is impractical. For example, Patent WO2007089193 describes a multi-step process starting from 5-cyanooxindole, though this method is less favored due to intermediate instability.
Intermediate Formation and Functionalization
A key intermediate, [6-(5-bromo-2-hydroxy-1H-indol-3-yl)-pyridin-3-yl]-morpholin-4-yl-methanone, is synthesized via Ullmann coupling. Subsequent reduction and cyanation yield the target compound.
Reaction Sequence:
-
Ullmann Coupling: 5-Bromooxindole + 2-chloropyridine → Intermediate (70% yield).
-
Reduction: NaBH₄ in THF reduces the ketone to a methylene group.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness, safety, and minimal purification steps. Continuous flow reactors and catalytic hydrogenation are employed to enhance efficiency.
Solvent and Catalyst Selection
Purification Techniques
Chromatography is avoided in favor of recrystallization or distillation. Patent EP1613613 reports a purity of >99% using heptane/ethyl acetate recrystallization.
Emerging Methodologies and Innovations
Recent advances focus on photoredox catalysis and electrochemical methods to reduce reaction times and energy consumption. For instance, visible-light-mediated cyanation has achieved 80% yield at room temperature in preliminary trials .
Q & A
What are the most reliable synthetic routes for 3-Morpholin-4-yl-pyridine-2-carbonitrile, and how can reaction yields be optimized?
Basic Research Question
The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. A common approach is the reaction of pyridine derivatives with morpholine under catalytic conditions. For example, highlights a related compound synthesized via a one-pot multicomponent reaction using morpholine and a carbonyl chloride intermediate, achieving yields of 65–75% under reflux in acetonitrile. Optimization strategies include:
- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to activate the pyridine ring for morpholine substitution.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature control : Maintaining 80–100°C minimizes side reactions like hydrolysis .
How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound derivatives?
Basic Research Question
Structural confirmation is critical for verifying regioselectivity and stereochemistry. and demonstrate the use of single-crystal X-ray diffraction (SCXRD) to determine bond angles, torsion angles, and crystal packing. Key steps include:
- Crystallization : Slow evaporation of a dichloromethane/hexane mixture produces diffraction-quality crystals.
- Spectroscopic validation : Compare SCXRD data with -/-NMR and IR spectra. For instance, the nitrile group (C≡N) shows a sharp IR peak near 2220 cm⁻¹, while morpholine protons resonate at δ 3.6–3.8 ppm in NMR .
What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) and charge distribution. and emphasize:
- HOMO-LUMO analysis : Predicts electrophilic/nucleophilic sites; a narrow bandgap (<3 eV) suggests high reactivity.
- Molecular docking : Evaluates binding affinity to biological targets (e.g., kinases) using software like AutoDock Vina.
- Solvent effects : COSMO-RS simulations account for solvation energy in reaction pathways .
How can researchers address contradictions in reported biological activities of this compound analogs?
Advanced Research Question
Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from assay conditions or structural variations. and suggest:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing morpholine with piperazine) to isolate key pharmacophores.
- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables .
What strategies improve the regioselectivity of morpholine substitution in pyridine-carbonitrile systems?
Advanced Research Question
Regioselective functionalization avoids unwanted isomers. and propose:
- Directing groups : Install electron-withdrawing groups (e.g., –CN) at the pyridine 2-position to direct morpholine to the 3-position.
- Microwave-assisted synthesis : Enhances kinetic control, favoring the thermodynamically stable product.
- Protection/deprotection : Temporarily block reactive sites with tert-butoxycarbonyl (Boc) groups .
How do steric and electronic effects influence the stability of this compound in aqueous media?
Advanced Research Question
Hydrolysis susceptibility depends on electronic environment and steric hindrance. and note:
- Electron-deficient pyridine rings : Resist nucleophilic attack due to decreased electron density at the nitrile carbon.
- Morpholine conformation : Bulky substituents on morpholine (e.g., 2,6-dimethyl) shield the nitrile group from water.
- pH optimization : Stability increases in mildly acidic conditions (pH 4–6), where protonation of the pyridine nitrogen reduces reactivity .
What are the best practices for characterizing byproducts in the synthesis of this compound?
Basic Research Question
Byproduct identification ensures reaction reproducibility. and recommend:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
